3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
Overview
Description
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 3-Pyridylboronic Acid Pinacol Ester .
Synthesis Analysis
The synthesis of such compounds often involves borylation, a process that introduces a boron atom into a molecule . For instance, borylation at the benzylic C-H bond of alkylbenzenes can be performed in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also be carried out in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine” is characterized by the presence of a pyridine ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . Its melting point ranges from 102.0 to 106.0 °C .Scientific Research Applications
Molecular Structure and Conformation Analysis
- Molecular Synthesis and Structure : The compound, as a part of boric acid ester intermediates, has been synthesized and its structure confirmed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT studies have been conducted to analyze its molecular structure and conformation, revealing its physicochemical properties (Huang et al., 2021).
Chemical Reactivity and Stability
- Structural and Reactivity Comparison : The compound's structure has been compared with its regioisomer, highlighting differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Such structural variations influence its chemical reactivity and stability, as determined by HOMO and LUMO analyses (Sopková-de Oliveira Santos et al., 2003).
Applications in Medicinal Chemistry
- Synthesis of Medicinally Important Compounds : An optimized synthesis process, including Suzuki coupling, has been developed for the production of medicinally significant compounds, demonstrating the chemical's utility in high throughput and large-scale synthesis (Bethel et al., 2012).
Dye Synthesis and Textile Applications
- Use in Dye Synthesis : The compound has been used to synthesize azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties have been measured, indicating its potential in textile dyeing (Ho, 2005).
Electronic and Material Science
- Formation of Coordination Polymers : The compound has been used in the formation of coordination polymers, such as in the synthesis of two-dimensional polymers with cobalt(II) and an extended dipyridyl ligand. This application demonstrates its potential in material science and electronic device fabrication (Al-Fayaad et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-18-11-7-15-6-5-9(10)11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAFKEJLWKHQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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